Cas no 1894127-48-0 (5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid)

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid structure
1894127-48-0 structure
Product name:5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
CAS No:1894127-48-0
MF:C10H14N2O3
MW:210.229762554169
CID:6101779
PubChem ID:115026794

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylic acid, 5-(1-methyl-2-piperidinyl)-
    • 5-(1-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid
    • EN300-1784011
    • 1894127-48-0
    • Inchi: 1S/C10H14N2O3/c1-12-5-3-2-4-8(12)9-6-7(10(13)14)11-15-9/h6,8H,2-5H2,1H3,(H,13,14)
    • InChI Key: SJBDMFKYCZTSGI-UHFFFAOYSA-N
    • SMILES: O1C(C2CCCCN2C)=CC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • Boiling Point: 375.0±42.0 °C(Predicted)
  • pka: 3.22±0.10(Predicted)

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1784011-2.5g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
2.5g
$2100.0 2023-09-19
Enamine
EN300-1784011-0.5g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
0.5g
$1027.0 2023-09-19
Enamine
EN300-1784011-10g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
10g
$4606.0 2023-09-19
Enamine
EN300-1784011-1.0g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
1g
$1070.0 2023-06-02
Enamine
EN300-1784011-0.25g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
0.25g
$985.0 2023-09-19
Enamine
EN300-1784011-0.05g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
0.05g
$900.0 2023-09-19
Enamine
EN300-1784011-5.0g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
5g
$3105.0 2023-06-02
Enamine
EN300-1784011-10.0g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
10g
$4606.0 2023-06-02
Enamine
EN300-1784011-0.1g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
0.1g
$943.0 2023-09-19
Enamine
EN300-1784011-5g
5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid
1894127-48-0
5g
$3105.0 2023-09-19

Additional information on 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid

Comprehensive Overview of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 1894127-48-0)

In the rapidly evolving field of medicinal chemistry and drug discovery, 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 1894127-48-0) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a unique combination of a piperidine ring and an oxazole core, is being extensively studied for its potential applications in pharmaceuticals and agrochemicals. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's CAS number 1894127-48-0 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and research contexts. Its 1,2-oxazole-3-carboxylic acid moiety is a key functional group that contributes to its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in the development of novel enzyme inhibitors, a hot topic in the search for treatments for metabolic disorders and infectious diseases.

One of the most searched questions in the context of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid revolves around its synthetic pathways. Current literature describes multi-step procedures involving condensation reactions and catalytic hydrogenation, with an emphasis on green chemistry principles to minimize environmental impact. This aligns with the growing demand for sustainable synthetic methods, a major focus in both academic and industrial research.

Another area of interest is the compound's potential as a bioisostere for carboxylic acid groups in drug design. This property is particularly relevant in the development of prodrugs and bioconjugates, which are trending topics in personalized medicine. The methylpiperidine subunit further enhances its lipophilicity, a desirable trait for crossing biological membranes—a frequently discussed challenge in drug delivery systems.

From an analytical perspective, advanced techniques such as LC-MS and NMR spectroscopy are essential for characterizing CAS 1894127-48-0. These methods are often queried by researchers seeking to validate the compound's purity and structural integrity. Recent innovations in hyphenated analytical platforms have significantly improved the detection limits for such complex molecules.

In material science, derivatives of this compound are being explored for their ligand properties in catalytic systems. This application ties into the broader interest in transition metal catalysis, a field that has gained traction due to its importance in sustainable industrial processes. The compound's ability to form stable complexes with metals could unlock new avenues in asymmetric synthesis.

The stability profile of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid under various pH conditions is another frequently researched aspect. Understanding its degradation patterns is crucial for formulation scientists working on extended-release dosage forms, a persistent need in pharmaceutical technology. Accelerated stability studies using QbD (Quality by Design) approaches are becoming standard practice in this context.

Patent landscapes reveal growing intellectual property activity around CAS 1894127-48-0, particularly in the areas of kinase modulation and GPCR targeting. These therapeutic areas dominate current drug development pipelines, explaining the compound's rising prominence. The oxazole ring system in particular is recognized for its privileged status in medicinal chemistry scaffolds.

Environmental fate studies of this compound are gaining attention due to increased regulatory scrutiny on API (Active Pharmaceutical Ingredient) persistence in ecosystems. Biodegradation pathways and ecotoxicological profiles are now essential components of the development dossier for any new chemical entity, including 1894127-48-0 derivatives.

In the computational chemistry domain, molecular docking studies with 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid have provided insights into its potential binding modes with biological targets. This aligns with the pharmaceutical industry's shift toward structure-based drug design, a strategy that reduces development timelines through predictive modeling.

The compound's crystalline form has been characterized using X-ray powder diffraction, addressing another common query regarding its solid-state properties. Polymorphism screening—a critical step in preformulation studies—has confirmed the existence of a stable crystalline phase under standard conditions.

Scale-up challenges for CAS 1894127-48-0 production are frequently discussed in process chemistry forums. Continuous flow synthesis has emerged as a potential solution to the batch variability issues observed in traditional manufacturing approaches for such complex heterocycles.

Recent breakthroughs in click chemistry applications have utilized derivatives of this compound as versatile building blocks. The ability to participate in bioorthogonal reactions makes it valuable for chemical biology studies, particularly in live-cell imaging applications that require minimal interference with biological systems.

As regulatory agencies worldwide emphasize ICH guidelines for impurity profiling, analytical methods for detecting and quantifying related substances in 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid batches have become more sophisticated. This reflects the broader industry trend toward enhanced quality control measures throughout the drug development lifecycle.

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